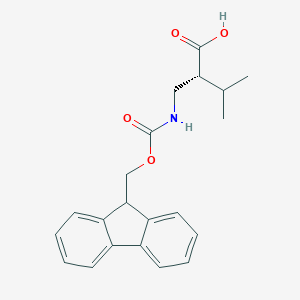
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly known as 3-Methylbutanoic acid, is an important organic compound used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C11H14O3. It is a colorless, crystalline solid with a melting point of 106-107°C. 3-Methylbutanoic acid is widely used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Aplicaciones Científicas De Investigación
Protección Fmoc de Aminas y Aminoácidos
El ácido Fmoc-®-2-(aminometil)-3-metilbutanoico se utiliza en la protección Fmoc de una variedad de aminas alifáticas y aromáticas, aminoácidos, aminoalcoholes y aminofenoles . Este proceso es respetuoso con el medio ambiente y se puede llevar a cabo en medios acuosos en condiciones suaves y sin catalizador . La reacción es quimioselectiva en presencia de nucleófilos ambidentes .
Fabricación de Materiales Funcionales
Los aminoácidos y péptidos cortos modificados con Fmoc, incluido el ácido Fmoc-®-2-(aminometil)-3-metilbutanoico, se utilizan como bloques de construcción bioinspirados simples para la fabricación de materiales funcionales . La hidrofobicidad y aromaticidad inherentes del grupo Fmoc promueven la asociación de los bloques de construcción .
Intermediarios Farmacéuticos
El ácido Fmoc-®-2-(aminometil)-3-metilbutanoico se utiliza como intermedio farmacéutico . Los intermediarios farmacéuticos son componentes cruciales en la producción de productos farmacéuticos, ya que sirven como bloques de construcción en la síntesis de ingredientes farmacéuticos activos.
Actividad Antibacteriana
Los aminoácidos modificados con Fmoc, como la Fmoc-fenilalanina, han mostrado actividad antibacteriana contra una variedad de bacterias Gram-positivas . Aunque no está directamente relacionado con el ácido Fmoc-®-2-(aminometil)-3-metilbutanoico, esta aplicación demuestra el potencial de los aminoácidos modificados con Fmoc en el campo de la investigación antibacteriana.
Características de Autoensamblaje
Los aminoácidos modificados con Fmoc y los péptidos cortos poseen características de autoensamblaje eminentes . Estas características muestran un potencial distinto para aplicaciones debido a la hidrofobicidad y aromaticidad inherentes del grupo Fmoc, que pueden promover la asociación de los bloques de construcción .
Plantillas Biológicas
Las características de autoensamblaje de los aminoácidos modificados con Fmoc y los péptidos cortos también los hacen adecuados para la plantilla biológica
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Mecanismo De Acción
Target of Action
Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for the protection of amines and amino acids . The primary targets of this compound are aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .
Mode of Action
The Fmoc group provides protection to amines and amino acids during peptide synthesis . The compound interacts with its targets by forming a protective layer around them, preventing unwanted reactions . This process is chemoselective, meaning it selectively reacts with certain functional groups in the presence of other functional groups .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathways involved in peptide synthesis . It promotes the association of building blocks, leading to the formation of peptides . The removal of the Fmoc group at the end of the synthesis process allows the peptides to function as intended .
Pharmacokinetics
The pharmacokinetics of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid are largely dependent on the properties of the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The primary result of the action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is the successful synthesis of peptides . By protecting amines and amino acids during synthesis, the compound ensures the correct assembly of peptides . Additionally, Fmoc amino acids can be effective low molecular weight hydrogelators, influencing the type of gel formed .
Action Environment
The action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid can be influenced by environmental factors. For instance, the compound has been reported to perform well in aqueous media under mild and catalyst-free conditions . The final pH of the system can also affect the type of gel formed by Fmoc amino acids .
Propiedades
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQNPPGMKCPTP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471539 |
Source


|
| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501331-02-8 |
Source


|
| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
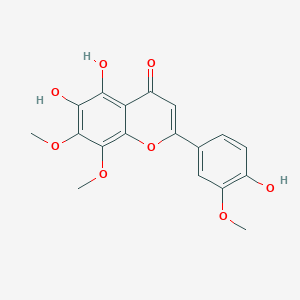


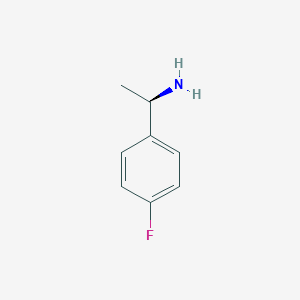

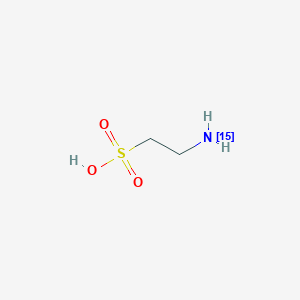





![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
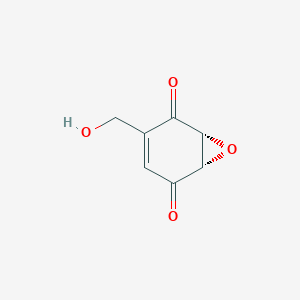
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
